molecular formula C18H32O5 B562500 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one CAS No. 877061-66-0

5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one

Cat. No. B562500
M. Wt: 328.449
InChI Key: LEEBEEPDVOWSDN-UHFFFAOYSA-N
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Description

5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one, also known as Sch 725674, is a fascinating chemical compound with diverse applications in scientific research. It is a macrolide and is a metabolite of Aspergillus species .


Molecular Structure Analysis

The molecular formula of this compound is C18H32O5 . It has an average mass of 328.449 Da and a mono-isotopic mass of 328.22497 Da . The structure of this compound includes a 14-membered ring, which is part of the macrolide core .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a macrolide, it may participate in reactions typical of this class of compounds .

Scientific Research Applications

Synthesis and Characterization

  • Macrolactone Natural Product Synthesis : The compound was identified in the synthesis of all 16 stereoisomers of Sch725674, a macrocyclic lactone natural product. This study revealed insights into the spectra of related compounds, both with and without tags, enhancing understanding of compound characteristics (Moretti, Wang, & Curran, 2012).

  • Microbial Transformation : In a study on the microbial transformation of labdane diterpenes, compounds structurally related to 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one were modified by fungi, contributing to the understanding of natural product chemistry and antimicrobial properties (Haridy, Ahmed, & Doe, 2006).

Chemical Epigenetic Modification

  • Manipulation of Endophytic Fungi : Research involving the chemical epigenetic modifier 5-azacitidine showed its impact on Penicillium sp., leading to the isolation of new compounds. This study underscores the potential of chemical epigenetics in discovering new bioactive substances (Li et al., 2023).

Other Related Studies

  • Heterocyclic Chemistry : Studies on compounds such as 1,4,5-trigermabicyclo[2.1.0]pent-2-en-5-ylium provide insights into the behavior of heterocyclic structures, which can be valuable in understanding the chemistry of complex molecules like 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one (Ishida, Sekiguchi, & Kabe, 2003).

properties

IUPAC Name

5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEBEEPDVOWSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
Reactant of Route 2
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
Reactant of Route 6
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one

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